3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid
CAS No.: 1309362-77-3
Cat. No.: VC0059277
Molecular Formula: C10H10O5
Molecular Weight: 210.1834
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309362-77-3 |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.1834 |
| IUPAC Name | 3-(2-carboxy-2-hydroxyethyl)benzoic acid |
| Standard InChI | InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O |
| Appearance | Powder |
Introduction
3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid, also known as Cerberic acid B, is a complex organic compound with a molecular formula of C10H10O5 and a molecular weight of 210.185 g/mol . This compound belongs to the class of benzoic acid derivatives and is characterized by the presence of a carboxy-2-hydroxyethyl group attached to the benzene ring. The compound's structure is well-defined, with a specific stereochemistry at the 2R position .
Synthesis Methods
The synthesis of 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds are often synthesized through reactions involving benzoic acid derivatives and appropriate reagents to introduce the hydroxyethyl and carboxyl groups. The use of chiral catalysts or reagents may be necessary to achieve the desired stereochemistry at the 2R position.
Research Findings and Data
Currently, there is a lack of comprehensive research findings and data tables specifically focused on 3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid. The compound is mentioned in the context of chemical substance information, but detailed studies on its properties and applications are scarce .
Future Directions:
-
Biological Activity Studies: Investigate antimicrobial, anti-inflammatory, and other potential biological activities.
-
Synthesis Optimization: Develop efficient synthesis protocols to improve yield and purity.
-
Chemical Applications: Explore uses in pharmaceuticals, agrochemicals, and industrial chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume